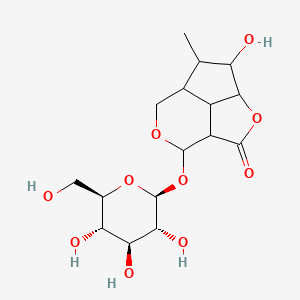
Benzenesulfonic acid, 2,5-bis((p-aminobenzoyl)amino)-, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 2,5-bis((p-aminobenzoyl)amino)-, potassium salt is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes two p-aminobenzoyl groups attached to a benzenesulfonic acid core, with potassium as the counterion. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2,5-bis((p-aminobenzoyl)amino)-, potassium salt typically involves a multi-step process. One common method includes the sulfonation of benzene to form benzenesulfonic acid, followed by the introduction of p-aminobenzoyl groups through a series of condensation reactions. The final step involves the neutralization of the sulfonic acid groups with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process. The use of catalysts and solvents is also common to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2,5-bis((p-aminobenzoyl)amino)-, potassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted benzenesulfonic acid compounds.
Scientific Research Applications
Benzenesulfonic acid, 2,5-bis((p-aminobenzoyl)amino)-, potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in the study of enzyme kinetics and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2,5-bis((p-aminobenzoyl)amino)-, potassium salt involves its interaction with specific molecular targets. The sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins and enzymes, leading to inhibition or activation of their activity. The p-aminobenzoyl groups can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler compound with a single sulfonic acid group.
p-Toluenesulfonic acid: Similar structure but with a methyl group instead of the p-aminobenzoyl groups.
Sodium benzenesulfonate: Similar structure but with sodium as the counterion.
Uniqueness
Benzenesulfonic acid, 2,5-bis((p-aminobenzoyl)amino)-, potassium salt is unique due to its dual p-aminobenzoyl groups, which provide additional sites for interaction with biological molecules. This makes it more versatile in its applications compared to simpler sulfonic acid derivatives.
Properties
CAS No. |
74411-34-0 |
|---|---|
Molecular Formula |
C20H17KN4O5S |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
potassium;2,5-bis[(4-aminobenzoyl)amino]benzenesulfonate |
InChI |
InChI=1S/C20H18N4O5S.K/c21-14-5-1-12(2-6-14)19(25)23-16-9-10-17(18(11-16)30(27,28)29)24-20(26)13-3-7-15(22)8-4-13;/h1-11H,21-22H2,(H,23,25)(H,24,26)(H,27,28,29);/q;+1/p-1 |
InChI Key |
HTOHGBIKBXSTMU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)N)S(=O)(=O)[O-])N.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl]methyl]pentanoic acid](/img/structure/B12778215.png)

![[(3S,3aR,6S,6aS)-3-(4-benzoylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778229.png)











